molecular formula C15H21BFNO3 B1487003 N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 2246619-60-1

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B1487003
CAS No.: 2246619-60-1
M. Wt: 293.14 g/mol
InChI Key: WSYLKWKSMXNFDQ-UHFFFAOYSA-N
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Description

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a boronic acid derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom and a dioxaborolane group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves a two-step substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like pinacol and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction may produce corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-6-12(19)18-11-9-7-8-10(13(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYLKWKSMXNFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
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N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
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N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
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N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

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